1-Naphthalenepropanoicacid,b-[2-[[2-(8-azaspiro[4.5]dec-8-ylcarbonyl)-4,6-dimethylphenyl]amino]-2-oxoethyl]-,(br)-
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Overview
Description
Preparation Methods
The synthesis of itriglumide involves several steps:
Chemical Reactions Analysis
Itriglumide undergoes various chemical reactions, including:
Substitution Reactions: The synthesis involves nucleophilic substitution reactions, particularly during the formation of intermediates.
Hydrolysis: The final step in the synthesis involves hydrolysis of the glutaramic ester to yield itriglumide.
Common reagents used in these reactions include triethylamine, methanol, sodium hydroxide, and toluene . The major product formed from these reactions is itriglumide itself.
Scientific Research Applications
Mechanism of Action
Itriglumide exerts its effects by antagonizing the cholecystokinin (CCK)-2 receptors. By blocking these receptors, it inhibits the action of gastrin, a hormone that stimulates gastric acid secretion . This leads to a reduction in gastric acid production and provides relief from conditions like peptic ulcers and GERD . The molecular targets involved include the CCK-2 receptors, which are found in the gastrointestinal tract .
Comparison with Similar Compounds
Itriglumide is compared with other CCK-2 receptor antagonists such as:
- L-365260
- YM-022
- RP-73870
- S-0509
- Spiroglumide
Itriglumide is unique due to its significantly better bioavailability compared to L-365260 . It also shows potent antisecretory and anti-ulcer effects, making it a promising candidate for treating gastrointestinal disorders .
Properties
IUPAC Name |
5-[2-(8-azaspiro[4.5]decane-8-carbonyl)-4,6-dimethylanilino]-3-naphthalen-1-yl-5-oxopentanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H38N2O4/c1-22-18-23(2)31(28(19-22)32(39)35-16-14-33(15-17-35)12-5-6-13-33)34-29(36)20-25(21-30(37)38)27-11-7-9-24-8-3-4-10-26(24)27/h3-4,7-11,18-19,25H,5-6,12-17,20-21H2,1-2H3,(H,34,36)(H,37,38) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFOOVZCXWVAWOV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C(=O)N2CCC3(CCCC3)CC2)NC(=O)CC(CC(=O)O)C4=CC=CC5=CC=CC=C54)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H38N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20861493 |
Source
|
Record name | 5-[2-(8-Azaspiro[4.5]decane-8-carbonyl)-4,6-dimethylanilino]-3-(naphthalen-1-yl)-5-oxopentanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20861493 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
526.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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